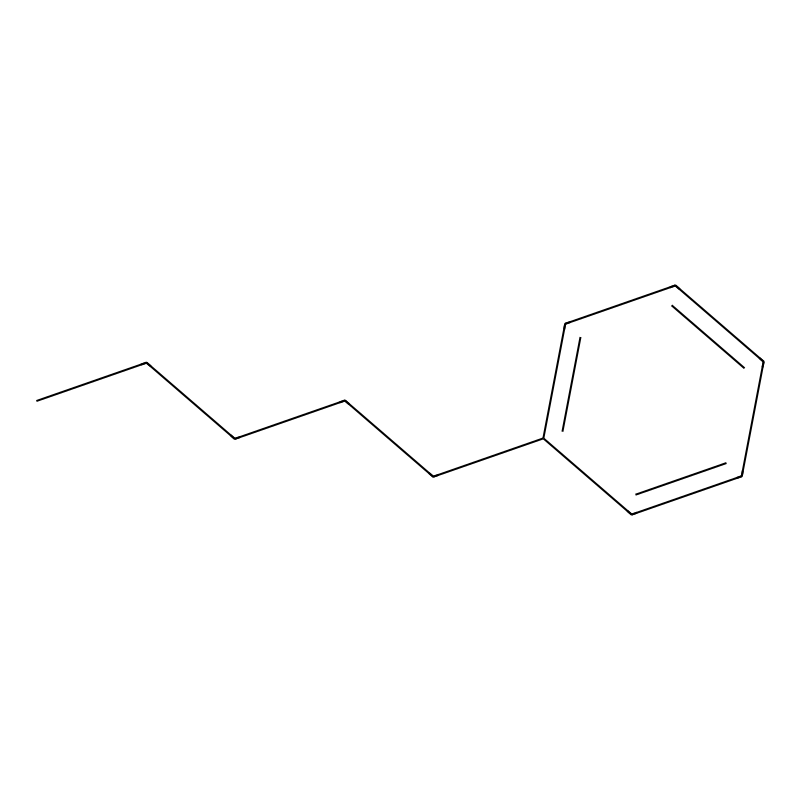Pentylbenzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Organic Chemistry:
Pentylbenzene, an aromatic hydrocarbon with the formula C₁₁H₁₆, serves as a reference compound in various areas of organic chemistry research. Its well-defined structure and readily available commercial forms make it suitable for:
- Calibration of analytical techniques: Pentylbenzene's known properties, like boiling point and refractive index, allow researchers to calibrate instruments like gas chromatography (GC) and high-performance liquid chromatography (HPLC) for accurate analysis of other compounds [, ].
- Synthesis of complex molecules: As a building block, pentylbenzene can be used in the synthesis of more complex organic molecules through reactions like Friedel-Crafts alkylation or Suzuki-Miyaura coupling [].
Materials Science:
The aromatic ring and alkyl chain in pentylbenzene offer interesting properties for materials science applications:
- Liquid crystal precursors: Specific derivatives of pentylbenzene can exhibit liquid crystalline behavior, making them potential candidates for the development of advanced display technologies and light-emitting devices [].
- Organic semiconductors: Modifications of pentylbenzene can lead to materials with semiconducting properties, potentially useful in organic electronics and solar cell applications [].
Environmental Science:
Due to its presence in certain petroleum products and its potential for environmental release, pentylbenzene can be used as a:
- Marker for hydrocarbon contamination: The presence of pentylbenzene in environmental samples, such as soil or water, can indicate past or ongoing contamination from petroleum sources [].
- Model compound for biodegradation studies: Researchers can study the biodegradation pathways and rates of pentylbenzene by various microorganisms, providing insights into the natural attenuation of hydrocarbon contaminants in the environment [].
Pentylbenzene, also known as n-pentylbenzene or 1-phenyl-n-pentane, is an organic compound with the molecular formula and a molecular weight of approximately 148.24 g/mol. It features a phenyl group attached to a pentyl chain, making it a member of the alkylbenzene family. The compound appears as a colorless liquid with a characteristic aromatic odor and is primarily used in various chemical applications and research settings .
- Flammability: Flammable liquid. Flash point is around 54 °C.
- Toxicity: Limited data available on specific toxicity. However, like many aromatic hydrocarbons, pentylbenzene can be harmful if inhaled or ingested. It can irritate the skin and eyes upon contact.
- Reactivity: Can react with strong oxidizing agents.
- Oxidation: At elevated temperatures or in the presence of strong oxidizing agents, pentylbenzene can be oxidized to form benzoic acid. This reaction typically occurs at the benzylic position due to the stability of the resulting radical .
- Bromination: Pentylbenzene can react with bromine to form brominated derivatives, particularly at the benzylic carbon. This reaction can be facilitated using radical initiators such as N-bromosuccinimide .
- Hydrogenation: In the presence of hydrogen and a catalyst, pentylbenzene can be hydrogenated to yield pentylcyclohexane or other saturated compounds .
Research on the biological activity of pentylbenzene is limited, but it has been studied for its potential effects on aquatic organisms. For example, acute toxicity tests have shown that pentylbenzene has an LC50 value of approximately 1.71 mg/l in fathead minnows over 96 hours, indicating moderate toxicity to aquatic life . More detailed studies are needed to fully understand its biological implications.
Pentylbenzene can be synthesized through various methods:
- Friedel-Crafts Alkylation: This method involves the reaction of benzene with pentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction allows for the formation of pentylbenzene by introducing the pentyl group onto the benzene ring.
- Dehydrogenation of Alkylbenzenes: Pentylbenzene can also be produced through dehydrogenation processes involving other alkylbenzenes under specific catalytic conditions .
Pentylbenzene finds applications in several areas:
- Solvent: Due to its aromatic nature, it serves as an effective solvent for various organic compounds.
- Chemical Intermediate: It is used as an intermediate in the synthesis of other chemicals, including fragrances and pharmaceuticals.
- Research: Pentylbenzene is employed in scientific studies related to combustion and oxidation chemistry due to its unique properties among alkylbenzenes .
Studies have focused on the combustion characteristics and oxidation kinetics of pentylbenzene. Research indicates that it exhibits distinct behavior during low-temperature oxidation processes compared to other alkylbenzenes. Investigations into its combustion under varying pressures have provided insights into how side-chain length affects combustion efficiency and emissions .
Pentylbenzene shares structural similarities with several other alkylbenzenes. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethylbenzene | C8H10 | Used primarily in styrene production; less hydrophobic than pentylbenzene. |
| Propylbenzene | C9H12 | Similar structure but shorter side chain; lower boiling point. |
| Butylbenzene | C10H14 | Slightly larger side chain; used in similar applications but with different reactivity profiles. |
| Hexylbenzene | C12H18 | Longer side chain; exhibits different physical properties compared to pentylbenzene. |
Pentylbenzene's unique five-carbon side chain contributes to its specific reactivity patterns and applications, distinguishing it from these other compounds.
XLogP3
LogP
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 3 of 35 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 32 of 35 companies with hazard statement code(s):;
H411 (31.25%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H412 (68.75%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Environmental Hazard








